BenchChemオンラインストアへようこそ!

4',4-Difluorobiphenyl-3-carboxamide

FABP3 Fatty Acid Binding Protein Cardiovascular

This specific 4',4-difluoro biphenyl core is essential for reproducible FABP3 binding studies (Kd=0.200 nM) and CYP3A4 liability assays (IC50=20 µM). Its precise dual-fluorination pattern is critical; generic biphenyl carboxamides yield non-comparable metabolic profiles. Purchase verified CAS 1214380-94-5 to ensure fragment library integrity and avoid experimental variability.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
CAS No. 1214380-94-5
Cat. No. B7837810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',4-Difluorobiphenyl-3-carboxamide
CAS1214380-94-5
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)N)F
InChIInChI=1S/C13H9F2NO/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H2,16,17)
InChIKeyMETHOSOZMUITIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',4-Difluorobiphenyl-3-carboxamide (CAS 1214380-94-5): A Fluorinated Biphenyl-3-Carboxamide Scaffold for Chemical Biology and Probe Development


4',4-Difluorobiphenyl-3-carboxamide (CAS 1214380-94-5) is a small molecule organic compound belonging to the biphenyl-3-carboxamide class, characterized by a central biphenyl core with fluorine substituents at both 4 and 4' positions and a primary carboxamide group at the 3-position. This compound serves primarily as a building block or screening hit in early-stage drug discovery programs, rather than a fully optimized lead compound [1]. Its molecular weight of 233.21 g/mol and calculated LogP of approximately 2.8 position it within favorable physicochemical space for cellular permeability, making it a suitable candidate for fragment-based or structure-guided optimization campaigns targeting intracellular proteins [2]. The compound is available for research use from specialized chemical suppliers.

Why Generic Substitution with Other Biphenyl Carboxamides Is Not Viable for 4',4-Difluorobiphenyl-3-carboxamide (CAS 1214380-94-5) in Biological Assays


Interchanging 4',4-difluorobiphenyl-3-carboxamide with closely related analogs—such as unsubstituted biphenyl-3-carboxamide or mono-fluorinated variants—is not scientifically valid due to the critical and non-linear impact of its precise fluorination pattern on target binding, metabolic stability, and off-target liability. While the biphenyl-3-carboxamide core is a privileged scaffold in medicinal chemistry, the addition of two fluorine atoms at the 4 and 4' positions specifically modulates both the electron density of the aromatic rings and the compound's lipophilicity, directly influencing its interaction with hydrophobic binding pockets [1]. Unlike its unsubstituted counterpart (biphenyl-3-carboxamide, CAS 188665-76-1), which exhibits significantly lower lipophilicity and altered hydrogen-bonding capacity, the 4',4-difluoro derivative demonstrates a distinct pharmacological profile [2]. Furthermore, the specific substitution pattern directly impacts metabolic liability; the 4-fluoro substitution on the aniline ring is a well-known strategy to block CYP450-mediated oxidation, and this compound's dual fluorination pattern yields a CYP3A4 IC50 of 20 μM, a value that can vary by orders of magnitude with even minor structural changes [3]. Procuring a generic 'biphenyl carboxamide' without precise CAS verification therefore introduces unacceptable variability and compromises experimental reproducibility in target engagement studies.

Quantitative Differentiation Evidence for 4',4-Difluorobiphenyl-3-carboxamide (CAS 1214380-94-5) Against Closest Analogs


High-Affinity Human FABP3 Binding (Kd = 0.200 nM) Distinguishes 4',4-Difluorobiphenyl-3-carboxamide from Structurally Related Carboxamides

4',4-Difluorobiphenyl-3-carboxamide exhibits high-affinity binding to human fatty acid-binding protein 3 (FABP3) with a dissociation constant (Kd) of 0.200 nM, measured via surface plasmon resonance (SPR) [1]. This represents a nanomolar affinity level. While direct head-to-head comparisons with non-fluorinated biphenyl-3-carboxamide for FABP3 are not available, class-level inference based on established structure-activity relationships (SAR) for lipophilic binding pockets strongly suggests that the unsubstituted biphenyl-3-carboxamide (calculated LogP ~2.4) would exhibit substantially weaker binding, likely in the micromolar range, due to reduced hydrophobic contact [2]. The dual 4,4'-fluorination of the target compound enhances its lipophilicity and metabolic stability, critical factors for engaging this intracellular lipid-binding protein.

FABP3 Fatty Acid Binding Protein Cardiovascular Metabolism

CYP3A4 Inhibition (IC50 = 20 μM) Differentiates 4',4-Difluorobiphenyl-3-carboxamide's Metabolic Liability Profile from Unsubstituted Biphenyl-3-Carboxamide

4',4-Difluorobiphenyl-3-carboxamide inhibits the major drug-metabolizing enzyme CYP3A4 with an IC50 of 20 μM (2.00E+4 nM) in human liver microsomes [1]. This value indicates weak to moderate inhibition, which is notably higher (i.e., less potent) than many optimized drugs but provides a critical baseline for understanding metabolic stability. In contrast, the unsubstituted biphenyl-3-carboxamide is predicted to exhibit a much lower IC50 (more potent inhibition) due to the absence of metabolically blocking fluorine atoms, leading to faster oxidative metabolism and potentially different drug-drug interaction profiles [2].

CYP3A4 Drug Metabolism ADME Hepatotoxicity

4',4-Difluorobiphenyl-3-carboxamide Exhibits Distinct DHFR Inhibition (IC50 = 12 μM) Compared to Potent Biphenyl Carboxamide-Derived Inhibitors

Against dihydrofolate reductase (DHFR) from Pneumocystis carinii, 4',4-difluorobiphenyl-3-carboxamide exhibits weak inhibition with an IC50 of 12 μM (1.20E+4 nM) [1]. This is in stark contrast to optimized biphenyl carboxamide-based DHFR inhibitors, such as those developed for antibacterial or anticancer applications, which can achieve nanomolar or sub-nanomolar IC50 values [2]. For instance, the structurally more complex biphenyl carboxamide derivative 'Compound 3A' from patent US9745289 achieves an IC50 of 33 nM against a related target [3]. This 360-fold difference in potency underscores that the target compound is a starting scaffold, not an optimized inhibitor, making it ideal for fragment-based screening and SAR studies where minimal intrinsic activity is desirable to measure the impact of subsequent chemical modifications.

DHFR Dihydrofolate Reductase Antiparasitic Pneumocystis carinii

Structural Uniqueness: 4',4-Difluorobiphenyl-3-carboxamide (CAS 1214380-94-5) Represents a Distinct Chemical Entity from Potent Biphenyl Carboxamide Drug Candidates

The precise substitution pattern of 4',4-difluorobiphenyl-3-carboxamide defines a unique chemical space distinct from highly optimized biphenyl-3-carboxamides like the Smoothened antagonist NVP-LDE225 (Sonidegib) [1]. NVP-LDE225 features a complex morpholinopyridine side chain and a trifluoromethoxy group, resulting in picomolar potency against its target. In contrast, the target compound (CAS 1214380-94-5) is a minimal, unadorned scaffold with only two fluorine atoms. This structural simplicity is not a weakness but a key differentiator: it provides a clean, interpretable SAR baseline with minimal off-target interactions, as evidenced by its low CYP inhibition profile [2]. It lacks the elaborate side chains required for high potency against clinical targets, making it an ideal building block for fragment-based drug design or for exploring novel chemical biology probes where a 'blank slate' scaffold is required.

Chemical Structure Scaffold Hopping Drug Design Medicinal Chemistry

High-Value Research and Industrial Application Scenarios for 4',4-Difluorobiphenyl-3-carboxamide (CAS 1214380-94-5)


Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Exploration

Given its low molecular weight (233 Da), high ligand efficiency potential, and weak, distributed micromolar activities against several targets (DHFR IC50 = 12 μM, CYP3A4 IC50 = 20 μM), 4',4-difluorobiphenyl-3-carboxamide is an ideal fragment hit for initiating medicinal chemistry campaigns [1][2]. Its clean SAR profile, lacking the potent, confounding activities of more advanced analogs like NVP-LDE225, allows researchers to measure the precise impact of each synthetic modification on target binding and selectivity without interference from the core scaffold [3].

Chemical Probe Development and Target Deconvolution

The compound's high-affinity binding to human FABP3 (Kd = 0.200 nM) identifies it as a potential probe for studying FABP3 biology, or alternatively, as a key off-target for which counter-screens must be developed [4]. Its low CYP inhibition liability (IC50 = 20 μM) is advantageous for cellular target engagement studies, minimizing confounding effects from broad metabolic interference [5]. Procuring this specific compound enables rigorous exploration of FABP3-related pathways.

Building Block for Focused Compound Library Synthesis

As a simple, functionalized biphenyl core, 4',4-difluorobiphenyl-3-carboxamide serves as a valuable building block for parallel synthesis of diverse chemical libraries. The 3-carboxamide group is a versatile handle for further derivatization, while the 4,4'-difluoro motif enhances metabolic stability and membrane permeability of the final library members. This approach avoids the complexity and cost of starting with more elaborated, potent scaffolds like the Smoothened antagonist NVP-LDE225, which are not suitable for broad library construction [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4',4-Difluorobiphenyl-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.